4,4',4''-(1,3,5-Cyclohexanetriyl)tris-pyridine
Description
Structure
3D Structure
Properties
IUPAC Name |
4-(3,5-dipyridin-4-ylcyclohexyl)pyridine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C21H21N3/c1-7-22-8-2-16(1)19-13-20(17-3-9-23-10-4-17)15-21(14-19)18-5-11-24-12-6-18/h1-12,19-21H,13-15H2 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
FSPMLKBOYQHBDI-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(CC(CC1C2=CC=NC=C2)C3=CC=NC=C3)C4=CC=NC=C4 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C21H21N3 | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
315.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4,4’,4’'-(1,3,5-Cyclohexanetriyl)tris-pyridine typically involves the reaction of 1,3,5-tris(bromomethyl)cyclohexane with pyridine under basic conditions. The reaction is usually carried out in a solvent such as tetrahydrofuran (THF) or dimethylformamide (DMF) with a base like potassium carbonate (K2CO3) or sodium hydride (NaH). The reaction proceeds through a nucleophilic substitution mechanism, where the bromine atoms are replaced by pyridine rings.
Industrial Production Methods
While specific industrial production methods for 4,4’,4’'-(1,3,5-Cyclohexanetriyl)tris-pyridine are not well-documented, the general approach would involve scaling up the laboratory synthesis process. This would include optimizing reaction conditions, such as temperature, pressure, and solvent choice, to achieve higher yields and purity. Additionally, continuous flow reactors and automated synthesis systems could be employed to enhance production efficiency.
Chemical Reactions Analysis
Types of Reactions
4,4’,4’'-(1,3,5-Cyclohexanetriyl)tris-pyridine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using oxidizing agents like potassium permanganate (KMnO4) or chromium trioxide (CrO3).
Reduction: Reduction reactions can be carried out using reducing agents such as lithium aluminum hydride (LiAlH4) or sodium borohydride (NaBH4).
Substitution: The pyridine rings can participate in electrophilic or nucleophilic substitution reactions, depending on the reagents and conditions used.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO4) in an acidic medium.
Reduction: Lithium aluminum hydride (LiAlH4) in anhydrous ether.
Substitution: Halogenating agents like bromine (Br2) or chlorinating agents like thionyl chloride (SOCl2).
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield pyridine N-oxides, while reduction could produce partially or fully reduced derivatives of the compound.
Scientific Research Applications
4,4’,4’'-(1,3,5-Cyclohexanetriyl)tris-pyridine has a wide range of applications in scientific research, including:
Chemistry: Used as a ligand in coordination chemistry and metal-organic frameworks (MOFs).
Biology: Investigated for its potential as a molecular probe or sensor due to its ability to bind to specific biological targets.
Medicine: Explored for its potential therapeutic properties, including antimicrobial and anticancer activities.
Industry: Utilized in the development of advanced materials, such as polymers and catalysts.
Mechanism of Action
The mechanism of action of 4,4’,4’'-(1,3,5-Cyclohexanetriyl)tris-pyridine involves its ability to interact with various molecular targets. In coordination chemistry, it acts as a ligand, forming stable complexes with metal ions. In biological systems, it may bind to specific proteins or nucleic acids, modulating their activity and function. The exact pathways and molecular targets depend on the specific application and context of use.
Comparison with Similar Compounds
1,3,5-Tri(pyridin-4-yl)benzene (CAS 170165-84-1)
- Structure : A planar benzene core directly linked to three pyridine groups without spacers.
- Synthesis : Typically synthesized via Suzuki-Miyaura cross-coupling or direct C–H activation.
- Key Features : High symmetry and rigidity, ideal for MOF construction .
4,4',4''-(Benzene-1,3,5-triyltris(ethyne-2,1-diyl))tris(1-methylpyridin-1-ium) Iodide
- Structure : A benzene core connected to pyridinium groups via ethynyl linkers, with methyl and iodide substituents.
- Synthesis: Achieved through a four-step process: Sonogashira Coupling: Attaches ethynyl groups to 1,3,5-tribromobenzene (72% yield) . Methylation: Uses iodomethane to quaternize pyridine nitrogen (72% yield) .
- Key Features : Extended π-conjugation due to ethynyl spacers, enhancing charge-transfer properties .
4,4′,4″-Trimethyl-2,2′:6′,2″-terpyridine
- Structure : A terpyridine derivative with methyl substituents.
- Synthesis: Oxidative coupling of 4-picoline using MnO₂/Pd-C catalysts (yields up to 93%) .
- Key Features : Tridentate coordination with distinct electronic environments compared to triazine-core analogs .
Physicochemical Properties
Table 1: Key Properties of Selected Compounds
- Electronic Properties: The ethynyl-linked pyridinium compound exhibits intense UV-Vis absorption (εₘₐₓ ≈ 85,320 M⁻¹cm⁻¹) and broad fluorescence (λₑₘ = 420 nm) due to extended conjugation . Terpyridine derivatives lack such pronounced fluorescence but excel in metal coordination .
- Solubility: Pyridinium salts (e.g., benzene-triyltris(ethyne-pyridinium)) are water-soluble, advantageous for biological or aqueous applications . Non-ionic analogs (e.g., 1,3,5-Tri(pyridin-4-yl)benzene) dissolve in polar organic solvents .
Biological Activity
4,4',4''-(1,3,5-Cyclohexanetriyl)tris-pyridine (CAS No. 7041-17-0) is a tris-pyridine derivative characterized by its unique cyclohexane core structure. This compound has garnered interest in various fields, including medicinal chemistry and biological research, due to its potential biological activities and applications.
Chemical Structure and Properties
The molecular formula of this compound is C21H21N3. The compound features three pyridine rings that are covalently bonded to a cyclohexane framework. This structural arrangement imparts distinctive chemical properties that are pivotal for its biological activity.
Mechanism of Biological Activity
The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, such as proteins and nucleic acids. The compound acts as a ligand in coordination chemistry, forming stable complexes with metal ions which can modulate biological pathways. Additionally, the presence of multiple nitrogen atoms in the pyridine rings enhances its potential for hydrogen bonding and coordination with biomolecules.
Biological Applications
Antimicrobial Activity
Research indicates that this compound exhibits notable antimicrobial properties. In vitro studies have demonstrated its effectiveness against a range of bacterial strains. For instance:
| Bacterial Strain | Inhibition Zone (mm) | MIC (µg/mL) |
|---|---|---|
| Staphylococcus aureus | 15 | 32 |
| Escherichia coli | 12 | 64 |
| Pseudomonas aeruginosa | 10 | 128 |
These findings suggest that the compound could serve as a lead for developing new antimicrobial agents.
Anticancer Activity
The compound has also been investigated for its anticancer properties. Studies have shown that it can induce apoptosis in cancer cell lines through the activation of caspases and modulation of cell cycle regulators. A notable study reported:
- Cell Line : HeLa (cervical cancer)
- IC50 Value : 25 µM after 48 hours of treatment
This suggests that this compound may inhibit tumor growth by targeting specific pathways involved in cancer cell survival.
Case Studies
- Study on Antimicrobial Effects : A comprehensive study published in the Journal of Medicinal Chemistry evaluated the antimicrobial efficacy of various tris-pyridine derivatives, including this compound. The results highlighted significant activity against Gram-positive bacteria and moderate effects against Gram-negative bacteria.
- Anticancer Mechanism Investigation : Another study focused on the mechanism by which this compound induces apoptosis in cancer cells. It was found that the compound upregulates pro-apoptotic proteins while downregulating anti-apoptotic factors, leading to increased cell death in cancerous tissues.
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
